N,2-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-4-carboxamide
Overview
Description
N,2-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential to interact with biological systems in a variety of ways. In
Mechanism of Action
The mechanism of action of N,2-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve interactions with various biological targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of several key enzymes involved in inflammatory and tumorigenic processes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
N,2-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial effects. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N,2-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-4-carboxamide has several advantages for use in lab experiments, including its relatively low cost, ease of synthesis, and broad range of biological activities. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on N,2-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-4-carboxamide. One area of interest is the development of new synthetic methods for this compound that could improve its yield and purity. Another area of interest is the identification of new biological targets for this compound, which could lead to the development of new therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.
Scientific Research Applications
N,2-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-4-carboxamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
properties
IUPAC Name |
N,2-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-11-17-14(10-21-11)16(20)19(2)8-13-9-22-15(18-13)12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRYBZXIYHWHLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(C)CC2=CSC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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